molecular formula C22H16BrN7O B3197508 4-bromo-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1005999-97-2

4-bromo-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide

Cat. No. B3197508
CAS RN: 1005999-97-2
M. Wt: 474.3 g/mol
InChI Key: YYZVWSXCDSGUTE-UHFFFAOYSA-N
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Description

The compound “4-bromo-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide” is a derivative of 1-H-pyrazole-3-carboxamide . It is part of a series of compounds that have been designed and synthesized to exhibit excellent FLT3 and CDK inhibition and antiproliferative activities .


Synthesis Analysis

The synthesis of similar compounds involves a copper-catalyzed Ullmann coupling reaction and a palladium-catalyzed Suzuki coupling reaction . A structure-activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core . This core is critical for the compound’s inhibitory activity against FLT3 and CDK .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include copper-catalyzed Ullmann coupling reaction and palladium-catalyzed Suzuki coupling reaction . These reactions are key steps in the synthesis of this compound .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-bromo-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide:

Anticancer Activity

This compound has shown promise in the field of oncology. Its structure, which includes the pyrazolo[3,4-d]pyrimidine moiety, is known for its potential to inhibit various cancer cell lines. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine can interfere with cell proliferation and induce apoptosis in cancer cells .

Anti-inflammatory Properties

4-bromo-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide has been studied for its anti-inflammatory effects. Compounds with similar structures have been found to inhibit key enzymes involved in the inflammatory response, such as COX-2, making them potential candidates for treating inflammatory diseases .

Antimicrobial Activity

The compound’s structure suggests potential antimicrobial properties. Pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their ability to combat bacterial and fungal infections. These compounds can disrupt microbial cell walls or inhibit essential enzymes, providing a basis for developing new antimicrobial agents .

Enzyme Inhibition

This compound may act as an inhibitor for various enzymes. Pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit kinases, which are crucial in many cellular processes. This inhibition can be useful in treating diseases where kinase activity is dysregulated, such as cancer and inflammatory disorders .

Neurological Applications

Research into pyrazolo[3,4-d]pyrimidine derivatives has also explored their potential in treating neurological disorders. These compounds can modulate neurotransmitter systems and have been studied for their effects on conditions like Alzheimer’s disease and epilepsy .

Cardiovascular Research

The compound’s potential cardiovascular benefits are another area of interest. Pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their ability to modulate blood pressure and improve heart function. They may act on specific receptors or enzymes involved in cardiovascular regulation .

Antiviral Activity

Given the ongoing need for effective antiviral agents, this compound’s structure suggests it could be explored for antiviral properties. Pyrazolo[3,4-d]pyrimidine derivatives have been studied for their ability to inhibit viral replication, making them potential candidates for treating viral infections .

Agricultural Applications

Beyond medical uses, this compound could have applications in agriculture. Pyrazolo[3,4-d]pyrimidine derivatives have been researched for their potential as herbicides or pesticides, offering a way to protect crops from pests and diseases .

These diverse applications highlight the compound’s versatility and potential impact across various fields of scientific research.

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Future Directions

The future directions for this compound could involve further exploration of its potential as a FLT3 and CDK inhibitor . This could include more detailed studies on its mechanism of action, as well as investigations into its potential use in the treatment of diseases where FLT3 and CDK play a role .

properties

IUPAC Name

4-bromo-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN7O/c1-14-11-19(27-22(31)15-7-9-16(23)10-8-15)30(28-14)21-18-12-26-29(20(18)24-13-25-21)17-5-3-2-4-6-17/h2-13H,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZVWSXCDSGUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)Br)C3=NC=NC4=C3C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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